N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of derivatives related to N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide involves multiple steps, including condensation reactions, with varying substituents to achieve different chemical structures. One approach described involves the reaction of dihydropyrrolo[1,2-a]thieno[2,3-d]pyrimidin-4(6H)-ones with benzaldehyde and its derivatives in the presence of NaOH, leading to substituted pyrimidinones (Elmuradov, Bozorov, & Shakhidoyatov, 2011).
Molecular Structure Analysis
The molecular structure of compounds within this family, including N-(2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinyl)-2-(2-thienyl)acetamide, often showcases a folded conformation around the methylene C atom of the thioacetamide bridge. This conformation is stabilized by intramolecular N—H⋯N hydrogen bonds, as seen in related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides (Subasri et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can lead to various derivatives with interesting properties. For instance, the reaction of 3-amino-4-methyl-6-phenyl-thieno[2,3-d]pyrimidine-2-carbonic acid alkylesters with Vilsmeier reagents yields formamidino compounds, demonstrating the versatility in chemical transformations and potential for creating compounds with specific functional groups (Wagner, Vieweg, & Leistner, 1993).
Physical Properties Analysis
The synthesis and crystal structure analysis of novel hydrazone-containing thieno[2,3-d]pyrimidine derivatives provide insights into the physical properties of these compounds. Crystallographic studies reveal their triclinic crystal system and space group, with dominant intermolecular interactions including H…H, O…H, and H…C contacts (Altowyan et al., 2023).
Chemical Properties Analysis
The reaction mechanisms, such as the base-catalyzed reactions leading to tetrahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidin-4(3H)-ones, illustrate the chemical properties and reactivity of these compounds. These reactions are characterized by the formation of various derivatives through nucleophilic substitution and intramolecular cycloadditions, showcasing the compounds' chemical versatility (Chen & Liu, 2019).
properties
IUPAC Name |
N-(2,4-dioxo-1H-pyrimidin-5-yl)-2-thiophen-2-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c14-8(4-6-2-1-3-17-6)12-7-5-11-10(16)13-9(7)15/h1-3,5H,4H2,(H,12,14)(H2,11,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXYJBBQZLDTNLX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CNC(=O)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101161153 |
Source
|
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-2-(thiophen-2-yl)acetamide | |
CAS RN |
330635-61-5 |
Source
|
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=330635-61-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(1,2,3,4-Tetrahydro-2,4-dioxo-5-pyrimidinyl)-2-thiopheneacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101161153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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